5-Bromo-4-chloro-2-hydroxybenzaldehyde
Overview
Description
5-Bromo-4-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including proteins and enzymes .
Mode of Action
5-Bromo-4-chloro-2-hydroxybenzaldehyde, being an aldehyde, can undergo reactions with nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in the compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its molecular weight (23546) suggests that it may have suitable properties for absorption and distribution
Result of Action
Similar compounds have been known to exhibit various biological activities, including anti-inflammatory and anti-diabetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity may be affected by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
It is known to react with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner, forming complexes through the formation of covalent bonds.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-4-chloro-2-hydroxybenzaldehyde can be synthesized through the bromination and chlorination of 2-hydroxybenzaldehyde. The process involves the following steps:
Bromination: 2-Hydroxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-bromo-4-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 5-bromo-4-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
5-Bromo-4-chloro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 4-Chloro-2-hydroxybenzaldehyde
Uniqueness
5-Bromo-4-chloro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-bromo-4-chloro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRYILHFKYOXIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428277 | |
Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876492-31-8 | |
Record name | 5-bromo-4-chloro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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